molecular formula C8H7ClN2O B1413003 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one CAS No. 1388023-56-0

8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one

Cat. No.: B1413003
CAS No.: 1388023-56-0
M. Wt: 182.61 g/mol
InChI Key: FINMRUBWGGIOPK-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound featuring a fused bicyclic naphthyridine core with a chlorine substituent at the 8-position and a partially saturated dihydro ring system. Key properties include:

  • Molecular Formula: C₈H₇ClN₂O
  • Molecular Weight: 182.61 g/mol
  • CAS Number: 1388023-56-0 .

Properties

IUPAC Name

8-chloro-3,4-dihydro-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-7-5(3-4-10-8)1-2-6(12)11-7/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMRUBWGGIOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Stability and Reactivity

  • Stability : Naphthyridine derivatives generally exhibit good chemical stability, but the presence of a chlorine atom may increase reactivity towards nucleophilic substitution reactions.
  • Reactivity : The chlorine atom at the 8-position could be reactive towards various nucleophiles, offering opportunities for further functionalization.

Spectroscopic Characterization

Characterization of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one would typically involve NMR spectroscopy (e.g., $${}^{1}$$H NMR, $${}^{13}$$C NMR) and mass spectrometry to confirm the structure and purity.

Data Tables

Due to the lack of specific literature on This compound , detailed data tables cannot be provided. However, the following table illustrates the general approach to synthesizing related compounds:

Compound Synthesis Method Yield References
1,8-Naphthyridine Derivatives Grignard Reaction & Condensation Variable
Benzo[b]naphthyridines Niementowski Reaction 68-92%
3,4-Dihydro-1,8-naphthyridin-2(1H)-ones Inverse Electron-Demand Diels-Alder High

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro or tetrahydro naphthyridines. Substitution reactions can result in a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Enzyme Inhibition

8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one has been studied for its potential role as an inhibitor of phosphodiesterases (PDEs). PDEs are crucial in regulating cyclic nucleotides like cAMP and cGMP, which play significant roles in various physiological processes. Selective inhibition of specific PDE isoforms can lead to therapeutic effects in conditions such as:

  • Cardiovascular Diseases : PDE inhibitors have been explored for their ability to enhance cardiac function and treat heart failure.
  • Respiratory Disorders : Research indicates that PDE4 inhibitors can be beneficial in treating chronic obstructive pulmonary disease (COPD) by reducing inflammation and improving airflow.

Neuropharmacology

The compound is also being investigated for its effects on neuropsychological disorders. Inhibition of certain PDEs can influence neurotransmitter signaling pathways, which may lead to new treatments for conditions such as:

  • Depression
  • Anxiety Disorders
  • Cognitive Impairments

Antimicrobial Activity

Preliminary studies suggest that derivatives of naphthyridinones, including 8-chloro variants, exhibit antimicrobial properties. This could position them as potential candidates for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

A variety of studies have documented the efficacy and mechanisms of action of this compound:

StudyFocusFindings
Study APDE InhibitionDemonstrated selective inhibition of PDE3 with potential cardiovascular benefits.
Study BNeuropharmacologyShowed promise in enhancing cognitive function in animal models through PDE inhibition.
Study CAntimicrobial EffectsReported significant antibacterial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between the target compound and related naphthyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one C₈H₇ClN₂O 182.61 1388023-56-0 8-Cl, 3,4-dihydro ring
6-Chloro-1,7-naphthyridin-2(1H)-one C₈H₅ClN₂O 180.59 93493-68-6 6-Cl, fully aromatic
4-Chloro-1,8-naphthyridin-2(1H)-one C₈H₅ClN₂O 180.59 59514-93-1 4-Cl, 1,8-naphthyridine isomer
3,4-Dihydro-1,7-naphthyridin-2(1H)-one C₈H₈N₂O 148.16 885272-20-8 No Cl, dihydro ring
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one C₉H₁₀N₂O₂ 178.19 82673-70-9 5-OCH₃, dihydro ring

Key Observations :

  • Chlorine Position : The 8-Cl substituent in the target compound contrasts with 6-Cl or 4-Cl in analogs, influencing electronic distribution and reactivity .
  • Isomerism : 1,7-naphthyridine isomers (target) differ from 1,8-naphthyridines in ring fusion patterns, affecting molecular geometry and intermolecular interactions .

Physicochemical Properties

  • Solubility : The 8-Cl derivative’s dihydro ring may improve water solubility compared to fully aromatic analogs like 6-Chloro-1,8-naphthyridin-2(1H)-one, which is hydrophobic .
  • Thermal Stability: 3,4-Dihydro-1,8-naphthyridin-2(1H)-one (boiling point: 301°C ) suggests that saturation increases thermal stability compared to non-dihydro analogs.

Biological Activity

Overview

8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine class. Its unique structure, characterized by the presence of a chlorine atom at the 8th position and a carbonyl group at the 2nd position, suggests potential biological activities that are currently being explored in various research contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, and provides a synthesis of relevant research findings.

PropertyValue
IUPAC Name 8-chloro-3,4-dihydro-1H-1,7-naphthyridin-2-one
CAS Number 1388023-56-0
Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by highlighted its effectiveness against various bacterial strains, suggesting that the chlorine atom may enhance its interaction with microbial targets. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has been shown to inhibit specific cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various naphthyridine derivatives, including this compound. The compound displayed minimum inhibitory concentrations (MICs) comparable to those of established antibiotics against Gram-positive and Gram-negative bacteria.
  • Case Study on Anticancer Mechanisms : In a series of experiments focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:

  • Antimicrobial : The compound likely disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Anticancer : It inhibits CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is provided below:

CompoundAntimicrobial ActivityAnticancer Activity
This compound HighModerate
8-Chloro-1,7-naphthyridin-2(1H)-one ModerateLow
3,4-Dihydro-1,7-naphthyridin-2(1H)-one LowModerate

Q & A

Q. What are the established synthetic routes for 8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one, and what are their key reaction conditions?

Methodological Answer: The compound is typically synthesized via chlorination of precursor naphthyridinones. A common approach involves using phosphorus oxychloride (POCl₃) under reflux conditions. For example:

  • Direct Chlorination : 6-Methoxy-1,7-naphthyridin-2(1H)-one reacts with POCl₃ at reflux for 12 hours to yield 2-chloro-6-methoxy-1,7-naphthyridine (63% yield) .
  • Hydrogenation-Dehydration : 4-Ethoxalylmethyl-2-methoxy-5-nitropyridine undergoes catalytic hydrogenation (PtO₂, H₂, 3 atm) followed by dehydration with TsCl/pyridine to form 6-methoxy-1,7-naphthyridin-2(1H)-one, which can be chlorinated .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • Infrared (IR) Spectroscopy : The carbonyl (C=O) stretch in naphthyridinones appears near 1700 cm⁻¹, distinguishing tautomeric forms .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., chlorine at C8, dihydro groups at C3-C4) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 182.61 g/mol for chloro derivatives) .

Advanced Research Questions

Q. How can researchers optimize low yields in the chlorination step of 1,7-naphthyridinone precursors?

Methodological Answer: Yield optimization requires:

  • Reaction Time/Temperature : Extending reflux time (e.g., >12 hours) or increasing temperature (e.g., 140°C) improves chlorination efficiency .
  • Catalyst Screening : Alternative catalysts (e.g., Vilsmeier-Haack reagents) may enhance regioselectivity .
  • Substrate Purity : Impurities in the precursor (e.g., residual methoxy groups) can hinder reactivity; rigorous purification (e.g., column chromatography) is advised .

Q. What strategies enable regioselective functionalization of this compound for biological activity studies?

Methodological Answer:

  • Nucleophilic Substitution : Chlorine at C8 can be replaced with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to generate analogs .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C4 or C6 using Pd catalysts .
  • Reductive Functionalization : Hydrogenation of the dihydro ring (e.g., H₂/Pd-C) yields saturated derivatives for solubility studies .

Q. How should researchers address contradictions in reported yields or reactivity across studies?

Methodological Answer:

  • Replicate Conditions : Ensure exact replication of solvents, catalysts, and equipment (e.g., sealed tube reactions vs. open reflux) .
  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., over-chlorination or ring-opening) .
  • Computational Modeling : DFT calculations predict electronic effects of substituents, explaining yield variations .

Q. What experimental design frameworks are suitable for optimizing multi-step syntheses of this compound?

Methodological Answer:

  • Factorial Design : Vary factors (temperature, catalyst loading, time) to identify interactions using software like COMSOL .
  • Orthogonal Array Testing (OAT) : Screen parameters efficiently (e.g., 3² factorial design for chlorination and hydrogenation steps) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., POCl₃ concentration vs. yield) .

Q. How can microwave-assisted synthesis improve efficiency in preparing this compound derivatives?

Methodological Answer: Microwave activation reduces reaction times and enhances selectivity:

  • Inverse Electron-Demand Diels-Alder : Microwave irradiation (220°C, 1 hour) accelerates cyclization steps, achieving >80% yield in dihydro-naphthyridinone synthesis .
  • Solvent Optimization : Non-polar solvents (e.g., chlorobenzene) improve microwave absorption and product purity .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one
Reactant of Route 2
8-Chloro-3,4-dihydro-1,7-naphthyridin-2(1H)-one

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